molecular formula C20H42NO5P B13133668 Eicosasphingosine-1-phosphate

Eicosasphingosine-1-phosphate

Cat. No.: B13133668
M. Wt: 407.5 g/mol
InChI Key: YUUWWSOTAGQJFW-YIVRLKKSSA-N
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Description

Eicosasphingosine-1-phosphate is a bioactive lipid mediator derived from the metabolism of membrane sphingolipids. It plays a crucial role in various physiological processes, including cell migration, adhesion, survival, and proliferation. This compound is involved in the regulation of immune cell trafficking, vascular development, and neurogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eicosasphingosine-1-phosphate is unique due to its specific role in regulating immune cell trafficking and its involvement in various physiological and pathological processes. Its ability to bind to multiple GPCRs and activate diverse signaling pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H42NO5P

Molecular Weight

407.5 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1

InChI Key

YUUWWSOTAGQJFW-YIVRLKKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Origin of Product

United States

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